Fmoc-d-2-amino-4-(ethylthio)butyric acid

Peptide Synthesis Procurement Cost of Goods

Fmoc-d-2-amino-4-(ethylthio)butyric acid (CAS 1374669-68-7), also known as Fmoc-D-ethionine, is a fluorenylmethyloxycarbonyl (Fmoc)-protected, non-proteinogenic D-amino acid derivative. It is characterized by a molecular formula of C21H23NO4S, a molecular weight of 385.48 g/mol, and a predicted pKa of 3.75, serving as a key building block in solid-phase peptide synthesis (SPPS).

Molecular Formula C21H23NO4S
Molecular Weight 385.5 g/mol
CAS No. 1374669-68-7
Cat. No. B1390330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-2-amino-4-(ethylthio)butyric acid
CAS1374669-68-7
Molecular FormulaC21H23NO4S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1
InChIKeyBPWOGMHQUYJONT-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-d-2-amino-4-(ethylthio)butyric acid: A Specialized D-Ethionine Building Block for Solid-Phase Peptide Synthesis


Fmoc-d-2-amino-4-(ethylthio)butyric acid (CAS 1374669-68-7), also known as Fmoc-D-ethionine, is a fluorenylmethyloxycarbonyl (Fmoc)-protected, non-proteinogenic D-amino acid derivative . It is characterized by a molecular formula of C21H23NO4S, a molecular weight of 385.48 g/mol, and a predicted pKa of 3.75, serving as a key building block in solid-phase peptide synthesis (SPPS) . The compound's unique D-stereochemistry and S-ethyl thioether side chain distinguish it from common L-amino acids and simple methionine analogs, making it valuable for engineering specific conformational and stability properties into synthetic peptides .

Why Fmoc-L-Ethionine or Fmoc-D-Methionine Cannot Replace This Specific D-Ethionine Derivative


Generic substitution of Fmoc-d-2-amino-4-(ethylthio)butyric acid with its L-enantiomer (Fmoc-L-ethionine), racemic mixture (Fmoc-DL-ethionine), or simpler analog (Fmoc-D-methionine) fails because each modification fundamentally alters the peptide's structure and function. The D-configuration is critical for conferring protease resistance in therapeutic peptides, a property absent in L-amino acid counterparts [1]. Similarly, replacing the ethylthio side chain with the methylthio group of methionine changes the residue's hydrophobicity and steric bulk, which can disrupt crucial intramolecular interactions or target binding . Using a racemic mixture introduces diastereomers, complicating purification and potentially halving the yield of the desired active D-peptide.

Quantitative Differentiation of Fmoc-d-2-amino-4-(ethylthio)butyric acid Against Key Analogs


Cost Analysis: Fmoc-D-Ethionine Commands a Premium Over Racemic Mixtures for Stereochemical Purity

For procurement of 1 gram, the single-enantiomer Fmoc-D-ethionine is priced at $645.00, representing an 83% premium over the racemic Fmoc-DL-ethionine at $352.00 from the same supplier . This price difference directly reflects the cost of chiral resolution or asymmetric synthesis required to provide the stereochemically pure D-enantiomer, a critical specification for applications requiring homochiral peptide chains.

Peptide Synthesis Procurement Cost of Goods

Molecular Weight and Compositional Difference: Ethylthio vs. Methylthio Side Chain

Fmoc-D-ethionine (C21H23NO4S, MW: 385.48) is structurally distinct from the common analog Fmoc-D-methionine (C20H21NO4S, MW: 371.45) . The 14.03 Da mass difference, attributable to the ethylthio versus methylthio side chain, is a critical factor for mass spectrometry-based characterization of synthetic peptides. The additional methylene group also increases the side chain's van der Waals volume and lipophilicity.

Physicochemical Properties Peptide Design Mass Spectrometry

Predicted Lipophilicity: Enhanced Hydrophobic Character of the Ethylthio Side Chain

The predicted LogP for Fmoc-D-ethionine is expected to be higher than that of Fmoc-D-methionine due to the extra methylene group in its side chain. While the specific LogP of the Fmoc-protected form is not directly listed, the underlying amino acid D-ethionine is comprised of an S-ethyl group, which forms a more lipophilic residue than the S-methyl group of methionine. This class-level inference suggests a measurable difference in peptide-level hydrophobicity.

Lipophilicity Drug Design Peptide Engineering

D-Stereochemistry Mandate for Protease-Resistant Peptide Design

Incorporating D-amino acids is a well-established strategy to confer resistance to proteolytic degradation, as natural proteases are stereoselective for L-amino acid substrates. Research has demonstrated that L-to-D chirality conversion can severely compromise peptide:protease binding affinity, with a quantified energy difference of ≥10 kcal/mol in one study, leading to an inactive complex and complete protease resistance [1]. This property is fundamental to all-D-amino acid peptide therapeutics.

Protease Resistance D-Peptide Therapeutics Peptide Stability

Primary Application Scenarios for Fmoc-d-2-amino-4-(ethylthio)butyric acid Based on Differentiated Evidence


Synthesis of All-D-Amino Acid Peptide Therapeutics for Enhanced In Vivo Stability

This building block is a critical raw material for solid-phase synthesis of all-D-amino acid therapeutic peptides. Its D-configuration is essential for conferring protease resistance, a key requirement for oral bioavailability and long half-life in systemic circulation, as supported by mechanistic studies on D-peptide protease evasion [1].

Engineering Peptides with Tuned Hydrophobicity for Membrane Interaction Studies

The unique S-ethylthio side chain introduces a different degree of lipophilicity compared to standard aliphatic or thioether amino acids like methionine. Researchers can incorporate this residue at specific positions to rationally tune a peptide's hydrophobic face, thereby systematically studying its impact on interactions with lipid bilayers or hydrophobic protein pockets .

Development of Mass Spectrometry (MS) Standards for Unnatural Amino Acid Detection

The distinct molecular weight (385.48 g/mol) and unique fragmentation pattern arising from the ethylthio side chain make peptides containing this residue excellent internal standards or model compounds for developing LC-MS/MS methods. These methods are used to detect and quantify post-translational modifications or unnatural amino acid incorporation in complex biological matrices .

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